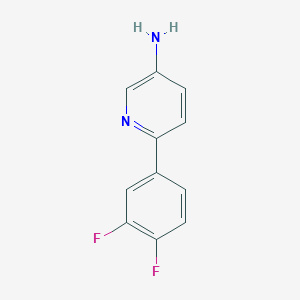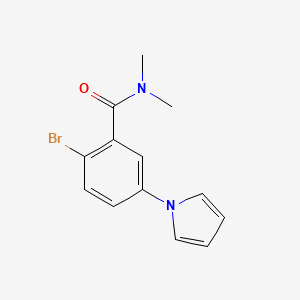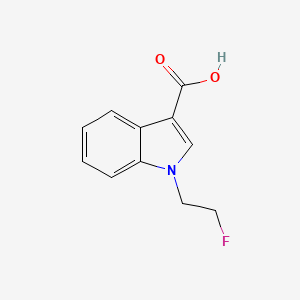
4-Pyridinecarboximidamide, 2,6-dichloro-N-(2-thienylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through various methods, including chlorination of the corresponding pyridine precursor or by introducing the thienylsulfonyl group onto the pyridine ring.
Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic route. Generally, chlorination reactions involve the use of chlorine gas or chlorinating agents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for specific applications.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction type and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers may explore its reactivity, coordination chemistry, and ligand properties.
Biology: Investigating its interactions with biological molecules (eg
Medicine: It might serve as a starting point for drug development due to its unique structure.
Industry: Its applications in industry are yet to be fully explored.
Mecanismo De Acción
- The exact mechanism of action remains unclear. Further research is needed to understand how it interacts with cellular targets and pathways.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
287197-96-0 |
|---|---|
Fórmula molecular |
C10H7Cl2N3O2S2 |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
2,6-dichloro-N'-thiophen-2-ylsulfonylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O2S2/c11-7-4-6(5-8(12)14-7)10(13)15-19(16,17)9-2-1-3-18-9/h1-5H,(H2,13,15) |
Clave InChI |
JKOLOSSZDQDGAM-UHFFFAOYSA-N |
SMILES isomérico |
C1=CSC(=C1)S(=O)(=O)/N=C(/C2=CC(=NC(=C2)Cl)Cl)\N |
SMILES canónico |
C1=CSC(=C1)S(=O)(=O)N=C(C2=CC(=NC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)





![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)





![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
